molecular formula C17H16N2O2 B13140612 2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione CAS No. 62468-70-6

2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione

Katalognummer: B13140612
CAS-Nummer: 62468-70-6
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: SQFRFNUBXCAFFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by the presence of dimethylamino and methylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.

    Methylation: The methylamino group is introduced via a reaction with methylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar starting materials and reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthraquinones.

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized as a dye intermediate and in the production of pigments.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, and inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylanthracene-9,10-dione: Similar structure but lacks the amino groups.

    2,7-Dinitrophenanthrene-9,10-dione: Contains nitro groups instead of amino groups.

Uniqueness

2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione is unique due to the presence of both dimethylamino and methylamino groups, which impart distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

62468-70-6

Molekularformel

C17H16N2O2

Molekulargewicht

280.32 g/mol

IUPAC-Name

2-(dimethylamino)-1-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H16N2O2/c1-18-15-13(19(2)3)9-8-12-14(15)17(21)11-7-5-4-6-10(11)16(12)20/h4-9,18H,1-3H3

InChI-Schlüssel

SQFRFNUBXCAFFD-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.